3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Lipophilicity Physicochemical Property Prediction Drug Design

3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 2189434-48-6) is a synthetic dihydropyrimidin-4-one featuring a 1-benzylpiperidine moiety linked via a methylene bridge and a cyclopropyl substituent at the 6-position. The dihydropyrimidin-4-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in inhibitors of neutrophil elastase , hepatitis B virus , and alpha‑1 adrenoceptors.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 2189434-48-6
Cat. No. B2758438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
CAS2189434-48-6
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESC1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H25N3O/c24-20-12-19(18-6-7-18)21-15-23(20)14-17-8-10-22(11-9-17)13-16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2
InChIKeyPFIYJDAFRLXOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 2189434-48-6): Structural and Pharmacological Baseline for Procurement Decisions


3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 2189434-48-6) is a synthetic dihydropyrimidin-4-one featuring a 1-benzylpiperidine moiety linked via a methylene bridge and a cyclopropyl substituent at the 6-position. The dihydropyrimidin-4-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in inhibitors of neutrophil elastase , hepatitis B virus , and alpha‑1 adrenoceptors . The specific combination of the benzylpiperidine‑methyl linker and the 6‑cyclopropyl group differentiates this compound from mono‑substituted or differently substituted dihydropyrimidin‑4-ones. At present, no peer‑reviewed bioactivity data or clinical evidence have been published for this specific CAS number; the available information is limited to vendor‑supplied physicochemical descriptions. Consequently, selection must be guided by structural and class‑level inference until targeted experimental data become available.

Why 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Other Dihydropyrimidin-4-one Analogs Without Data Loss


Dihydropyrimidin-4-one analogs exhibit marked differences in potency, selectivity, and metabolic stability depending on the nature and position of substituents . The benzylpiperidine‑methyl group provides a basic nitrogen that can engage in critical salt‑bridge or hydrogen‑bond interactions with target proteins, while the cyclopropyl ring introduces conformational constraint and modified lipophilicity relative to methyl, ethyl, or phenyl alternatives . Replacing the cyclopropyl with a methyl group alters LogP and metabolic soft‑spot profiles; substituting the benzylpiperidine with a simple benzyl removes the ionizable amine, potentially abolishing affinity for amine‑recognizing receptors. Therefore, generic interchange without confirmatory head‑to‑head data risks misinterpretation of structure‑activity relationships and may lead to erroneous conclusions in binding, functional, or in vivo studies.

Quantitative Differentiation Evidence for 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one Relative to Closest Structural Analogs


Predicted Lipophilicity Shift: Cyclopropyl vs. Methyl vs. Phenyl at the 6-Position

The cyclopropyl substituent at the 6-position is expected to confer intermediate lipophilicity between the less lipophilic 6‑methyl analog and the more lipophilic 6‑phenyl analog. Using consensus LogP predictions (ALOGPS, XLogP3) for the neutral species, the 6‑cyclopropyl compound (target) yields a predicted LogP of approximately 3.0, compared to ≈2.1 for the 6‑methyl analog and ≈3.8 for the 6‑phenyl analog . This property influences passive membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism. The cyclopropyl group thus offers a balanced physicochemical profile that may be advantageous in central nervous system or intracellular target applications where moderate lipophilicity is desired.

Lipophilicity Physicochemical Property Prediction Drug Design

Potential Metabolic Stability Enhancement by Cyclopropyl Relative to Methyl in Dihydropyrimidin-4-ones

Cyclopropyl rings possess higher C‑H bond dissociation energies than methyl groups, leading to reduced susceptibility to cytochrome P450‑mediated oxidation . In related heterocyclic series, replacing a methyl with a cyclopropyl increased human liver microsomal half‑life by approximately 2‑ to 5‑fold, depending on the context . While no direct microsomal stability data are available for 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one, the 6‑cyclopropyl substituent is expected to impart greater metabolic resilience compared to a 6‑methyl analog, potentially reducing clearance and improving oral bioavailability. This inference is supported by the documented use of cyclopropyl groups to block metabolic hot spots in lead optimization campaigns .

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Ionizable Amine in Benzylpiperidine vs. Neutral Benzyl: Predicted Impact on Receptor Binding

The target compound contains a tertiary amine within the piperidine ring that is predicted to be predominantly protonated at physiological pH (pKa ~8.5). This is in contrast to analogs possessing a simple 3‑benzyl substituent, which lack a basic nitrogen in the N‑3 side chain. Protonated amines often participate in essential salt‑bridge interactions with aspartate or glutamate residues in GPCR orthosteric sites, as demonstrated for alpha‑1A adrenoceptor antagonists . The absence of an ionizable center in the 3‑benzyl counterpart may result in >100‑fold loss in binding affinity for amine‑recognizing receptors. Although direct binding data for the target compound are not published, the structural presence of the benzylpiperidine‑methyl group is expected to confer a significant advantage in affinity for aminergic receptor targets relative to the non‑basic 3‑benzyl‑6‑cyclopropyl analog.

Amine-Aromatic Interaction Receptor Binding GPCR

Optimal Use Cases for 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one Based on Inferred Differentiation


Lead Optimization of Aminergic GPCR Antagonists Requiring Moderate Lipophilicity and Metabolic Stability

The target compound’s predicted intermediate LogP (~3.0) and potential metabolic stability advantage from the cyclopropyl group make it a suitable scaffold for developing brain‑penetrant or intracellular GPCR antagonists where balanced permeability and clearance are critical . Its ionizable benzylpiperidine amine supports strong receptor engagement, as inferred from alpha‑1A antagonist SAR . Use in structure‑activity relationship (SAR) studies focusing on 6‑position modifications can benchmark the cyclopropyl effect against methyl and phenyl controls to quantify pharmacodynamic and pharmacokinetic improvements.

Chemical Probe for Investigating Neutrophil Elastase Inhibition with Improved Drug‑Like Properties

Dihydropyrimidin‑4-ones are known inhibitors of neutrophil elastase, a therapeutic target in pulmonary and inflammatory diseases . The target compound’s 6‑cyclopropyl group may offer enhanced metabolic stability over previously reported methyl‑substituted inhibitors, potentially enabling longer duration of action in animal models of acute lung injury. Its benzylpiperidine‑methyl linker could also modulate selectivity across related serine proteases, a hypothesis requiring experimental validation.

Building Block for Diversely Functionalized Dihydropyrimidin‑4-one Libraries via Late‑Stage Diversification

The compound serves as a versatile intermediate for parallel synthesis of analogs. The cyclopropyl ring can be retained as a metabolically stable bioisostere, while the benzylpiperidine‑methyl side chain can be functionalized to vary basicity, lipophilicity, or to attach fluorescent or affinity tags for target‑engagement studies. This utility is enhanced by the compound’s commercial availability from multiple vendors (confirmed by CAS number listings), facilitating procurement for medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.